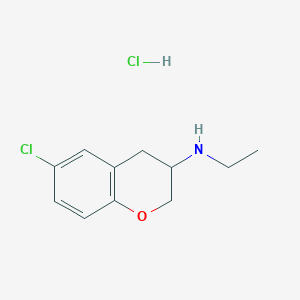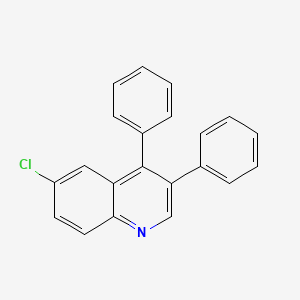
6-chloro-N-ethyl-3,4-dihydro-2H-chromen-3-amine;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-chloro-N-ethyl-3,4-dihydro-2H-chromen-3-amine;hydrochloride is a chemical compound that belongs to the class of chromenes Chromenes are a group of oxygen-containing heterocycles that are widely found in nature and have significant biological and pharmaceutical properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-N-ethyl-3,4-dihydro-2H-chromen-3-amine;hydrochloride typically involves the reaction of 6-chloro-3,4-dihydro-2H-chromen-3-amine with ethylating agents under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like acetone. The reaction mixture is then heated to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and improves the yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
6-chloro-N-ethyl-3,4-dihydro-2H-chromen-3-amine;hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding chromone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: The chlorine atom in the compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium thiocyanate.
Major Products Formed
Oxidation: Chromone derivatives.
Reduction: Dihydro derivatives.
Substitution: Various substituted chromenes depending on the nucleophile used.
Applications De Recherche Scientifique
6-chloro-N-ethyl-3,4-dihydro-2H-chromen-3-amine;hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mécanisme D'action
The mechanism of action of 6-chloro-N-ethyl-3,4-dihydro-2H-chromen-3-amine;hydrochloride involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of cellular signaling pathways and inhibition of specific enzymes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6-chloro-3,4-dihydro-2H-chromen-3-amine
- 6-chloro-3,4-dihydro-2H-chromen-3-amine;hydrochloride
- 6-chloro-3,4-dihydro-2H-chromen-3-amine;hydrobromide
Uniqueness
6-chloro-N-ethyl-3,4-dihydro-2H-chromen-3-amine;hydrochloride is unique due to the presence of the ethyl group, which can influence its chemical reactivity and biological activity. This modification can enhance its solubility, stability, and interaction with biological targets compared to its non-ethylated counterparts.
Propriétés
Numéro CAS |
61190-38-3 |
|---|---|
Formule moléculaire |
C11H15Cl2NO |
Poids moléculaire |
248.15 g/mol |
Nom IUPAC |
6-chloro-N-ethyl-3,4-dihydro-2H-chromen-3-amine;hydrochloride |
InChI |
InChI=1S/C11H14ClNO.ClH/c1-2-13-10-6-8-5-9(12)3-4-11(8)14-7-10;/h3-5,10,13H,2,6-7H2,1H3;1H |
Clé InChI |
PJVDWHHZIXFPNX-UHFFFAOYSA-N |
SMILES canonique |
CCNC1CC2=C(C=CC(=C2)Cl)OC1.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![9-Bromobicyclo[3.3.1]non-5(9)-en-1-ol](/img/structure/B14591226.png)
![1-Methyl-3-[(2H-tetrazol-5-yl)sulfanyl]piperidin-4-one](/img/structure/B14591227.png)

![Ethyl 3-[2-(cyclohexylamino)ethyl]benzoate;hydrochloride](/img/structure/B14591248.png)



![4-({[4-(Dodecyloxy)phenyl]methyl}amino)benzoic acid](/img/structure/B14591282.png)
![N'-[(3,4-Dichlorophenyl)methyl]-N-(2-hydroxyethyl)-N-methylthiourea](/img/structure/B14591283.png)
![(3-Methylbut-1-yne-1,3-diyl)bis[tert-butyl(dimethyl)silane]](/img/structure/B14591284.png)
![N,N-Diethyl-4-[(E)-(piperidin-1-yl)diazenyl]benzene-1-sulfonamide](/img/structure/B14591290.png)

![Triethyl(3-{3-methoxy-2-[(oxiran-2-yl)methoxy]propoxy}propyl)silane](/img/structure/B14591308.png)
